An In-depth Technical Guide to 1-(2-Fluoroethyl)azetidin-3-ol (CAS 1500555-19-0)
An In-depth Technical Guide to 1-(2-Fluoroethyl)azetidin-3-ol (CAS 1500555-19-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluoroethyl)azetidin-3-ol, a fluorinated azetidine derivative of significant interest in medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly recognized for their ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] The incorporation of a fluoroethyl group further enhances its potential by modulating properties such as metabolic stability, lipophilicity, and binding interactions.[2][3] This document details the synthesis, characterization, potential applications, and safety considerations for this compound, serving as a vital resource for researchers engaged in the design and development of novel therapeutics.
Chemical Identity and Physicochemical Properties
1-(2-Fluoroethyl)azetidin-3-ol is a heterocyclic compound featuring a four-membered azetidine ring substituted at the nitrogen atom with a 2-fluoroethyl group and at the 3-position with a hydroxyl group.
| Property | Value | Source |
| CAS Number | 1500555-19-0 | Internal Data |
| Molecular Formula | C₅H₁₀FNO | BLDpharm |
| Molecular Weight | 119.14 g/mol | BLDpharm |
| SMILES | OC1CN(CCF)C1 | BLDpharm |
| Appearance | Predicted: Colorless to light yellow liquid or low melting solid | Inferred from similar compounds |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| Solubility | Predicted: Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO) | Inferred from structure |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be logically approached via a nucleophilic substitution reaction between azetidin-3-ol and a suitable 2-fluoroethylating agent, such as 2-fluoroethyl tosylate.
Caption: Proposed synthesis of 1-(2-Fluoroethyl)azetidin-3-ol.
Step-by-Step Experimental Protocol
Materials:
-
Azetidin-3-ol hydrochloride
-
2-Fluoroethyl tosylate
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Preparation of Azetidin-3-ol Free Base: To a solution of azetidin-3-ol hydrochloride in a suitable solvent (e.g., water or methanol), add a base such as sodium hydroxide or potassium carbonate until the pH is basic. Extract the free base into an organic solvent like dichloromethane and dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain azetidin-3-ol.
-
N-Alkylation: In a round-bottom flask, dissolve azetidin-3-ol (1.0 eq.) in anhydrous acetonitrile or DMF. Add a base such as potassium carbonate (1.5-2.0 eq.) or triethylamine (1.5-2.0 eq.). To this stirring suspension, add a solution of 2-fluoroethyl tosylate (1.1 eq.) in the same solvent dropwise at room temperature.[5]
-
Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 1-(2-Fluoroethyl)azetidin-3-ol as a pure compound.[6]
Analytical Characterization
Comprehensive characterization is essential to confirm the structure and purity of the synthesized 1-(2-Fluoroethyl)azetidin-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation. The predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals for the azetidine ring and the fluoroethyl group.[7][8][9]
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 4.50-4.65 (m, 1H): CH-OH proton on the azetidine ring.
-
δ 4.45 (dt, JHF = 47.5 Hz, JHH = 4.5 Hz, 2H): Methylene group adjacent to the fluorine atom (-CH₂F). The large coupling constant is characteristic of geminal H-F coupling.
-
δ 3.40-3.50 (m, 2H): Methylene groups on the azetidine ring adjacent to the nitrogen (positions 2 and 4).
-
δ 2.80-2.90 (m, 2H): Methylene groups on the azetidine ring adjacent to the nitrogen (positions 2 and 4).
-
δ 2.75 (t, J = 4.5 Hz, 2H): Methylene group adjacent to the nitrogen on the ethyl chain (-NCH₂-).
-
δ 2.0-2.5 (br s, 1H): -OH proton, which may be broad and its chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 82.5 (d, JCF = 165.0 Hz): Carbon atom directly attached to fluorine (-CH₂F). The large coupling constant is characteristic of one-bond C-F coupling.
-
δ 65.0: Carbon bearing the hydroxyl group (C3 of azetidine).
-
δ 60.0: Methylene carbons of the azetidine ring (C2 and C4).[10]
-
δ 58.0 (d, JCF = 20.0 Hz): Carbon atom on the ethyl chain adjacent to the nitrogen (-NCH₂-). The smaller coupling constant is due to two-bond C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[11]
Predicted Mass Spectrum (ESI+):
-
m/z 120.08 [M+H]⁺: The protonated molecular ion would be the most prominent peak in the positive ion mode.
-
Fragmentation: Common fragmentation pathways would involve the loss of water (H₂O) from the protonated molecule, cleavage of the fluoroethyl side chain, and ring opening of the azetidine moiety.[12]
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 1-(2-Fluoroethyl)azetidin-3-ol make it an attractive building block for the synthesis of novel drug candidates.
Role of the Azetidine Scaffold
Azetidines are considered "bioisosteres" of larger rings like pyrrolidine and piperidine and can offer several advantages in drug design:[13]
-
Improved Physicochemical Properties: The strained four-membered ring can enhance solubility and reduce lipophilicity compared to larger, more flexible rings.[14]
-
Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation than other cyclic amines.[1]
-
Structural Rigidity: The conformational constraint of the azetidine ring can lead to higher binding affinity and selectivity for biological targets.[13]
Impact of the Fluoroethyl Group
The introduction of fluorine is a well-established strategy in medicinal chemistry to fine-tune the properties of a molecule:[15][16]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the azetidine nitrogen, which can influence drug-receptor interactions and pharmacokinetic properties.
-
Enhanced Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the half-life of a drug.[2]
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.
Potential Therapeutic Areas
Given the prevalence of azetidine-containing compounds in various therapeutic areas, 1-(2-Fluoroethyl)azetidin-3-ol could be a key intermediate for the synthesis of novel agents targeting:
-
Oncology: As seen in drugs like Cobimetinib.[1]
-
Inflammatory Diseases: As exemplified by Baricitinib.[1]
-
Central Nervous System (CNS) Disorders: The polarity and size of the azetidine ring can be advantageous for crossing the blood-brain barrier.[17]
-
Infectious Diseases: The azetidine motif is a core component of many β-lactam antibiotics, and its derivatives continue to be explored for new antibacterial and antiviral agents.[18]
Caption: The role of 1-(2-Fluoroethyl)azetidin-3-ol in drug discovery.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(2-Fluoroethyl)azetidin-3-ol is not widely available, safety precautions can be inferred from related compounds such as azetidin-3-ol hydrochloride and other fluorinated amines.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Potential Hazards:
-
Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Conclusion
1-(2-Fluoroethyl)azetidin-3-ol is a promising and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique combination of a strained azetidine ring and a fluoroethyl substituent offers medicinal chemists a valuable tool to optimize the properties of drug candidates. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage this compound in their drug discovery efforts.
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